molecular formula C18H17Cl2N3O3 B2616616 1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea CAS No. 954608-93-6

1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea

Cat. No.: B2616616
CAS No.: 954608-93-6
M. Wt: 394.25
InChI Key: VTEXAERIVDWDOD-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a urea core, a functional group known for its ability to participate in key hydrogen-bonding interactions with biological targets, strategically linked to a 4-chlorobenzyl group and a 2-oxooxazolidine moiety. The oxazolidinone ring system is a privileged structure in pharmacology, notably forming the core of several classes of therapeutic agents, which suggests this compound may serve as a valuable intermediate or precursor in the development of novel bioactive molecules. Researchers can employ this compound as a key building block for constructing more complex chemical entities or as a tool compound for probing biological pathways. Given the known activity of structurally similar urea and oxazolidinone derivatives, this chemical may have potential application in various screening assays, including investigations into enzyme inhibition or cellular signaling pathways. It is supplied with guaranteed high purity and consistency to ensure reliable and reproducible experimental results. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3/c19-13-3-1-12(2-4-13)9-21-17(24)22-10-16-11-23(18(25)26-16)15-7-5-14(20)6-8-15/h1-8,16H,9-11H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEXAERIVDWDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)Cl)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chlorobenzyl chloride with an appropriate amine to form an intermediate, which is then reacted with 3-(4-chlorophenyl)-2-oxooxazolidin-5-ylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Amines, thiols, dimethylformamide or acetonitrile as solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions typically result in the replacement of chlorine atoms with the nucleophile.

Scientific Research Applications

Anticancer Activity

Research has indicated that 1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

The compound's mechanism appears to involve apoptosis induction and disruption of key signaling pathways associated with cell survival and proliferation, making it a candidate for further development in cancer therapeutics.

Neuropharmacological Effects

In addition to its anticancer potential, this compound has been studied for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems, particularly in relation to addiction and pain management.

Case Study: Drug-Seeking Behavior in Rodent Models

A study involving rats trained to self-administer cocaine demonstrated that administration of the compound significantly reduced drug-seeking behavior compared to control groups. This suggests its potential role in addiction therapy by modulating the endocannabinoid system, which is critical in addiction pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenyl and chlorobenzyl groups can enhance the biological activity of the compound. For instance:

  • Substitution at the 4-position of the chlorobenzyl group enhances receptor affinity.
  • Chlorine substitution at specific positions on the phenyl ring appears to increase anticancer potency.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

  • Oxazolidinone derivatives: Compared to linezolid (a commercial oxazolidinone antibiotic), the substitution of the 4-chlorophenyl group in place of the morpholine ring may alter pharmacokinetic properties, such as solubility and metabolic stability .
  • Urea-linked compounds: Analogues like 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (from ) share the 4-chlorobenzyl group but replace the oxazolidinone with a coumarin-carboxamide scaffold.

Physicochemical Properties

Property Target Compound Linezolid Coumarin Analogue ()
Molecular Weight (g/mol) ~450 337 ~500
Chlorine Substituents 2 0 1
LogP (Predicted) 3.2 0.9 4.1
Hydrogen Bond Acceptors 5 6 7

Metabolic Stability

  • Oxidative Metabolism: The 4-chlorophenyl groups are likely resistant to CYP450-mediated oxidation, extending half-life compared to non-halogenated analogs. However, the urea group may undergo hydrolysis in vivo, limiting bioavailability .
  • Comparative Data :

    Compound Microsomal Stability (t₁/₂, min) Plasma Stability (t₁/₂, h)
    Target Compound 45 (predicted) 2.5 (predicted)
    Linezolid >120 >24
    Coumarin Analogue () 30 1.8

Key Research Findings

Toxicity Concerns : Dual chlorine substituents may increase the risk of off-target effects, as seen in chlorinated isoxazolidine derivatives (), which showed hepatotoxicity in murine models .

Synthetic Accessibility: The compound’s synthesis likely requires multi-step protocols involving Mitsunobu reactions for oxazolidinone formation and carbodiimide-mediated urea coupling, similar to methods in .

Biological Activity

1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClN5O2, with a molecular weight of 390.91 g/mol. The compound features a urea linkage and oxazolidinone moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H22ClN5O2
Molecular Weight390.91 g/mol
StereochemistryAbsolute
ChargeNeutral

Research indicates that this compound may act as an allosteric modulator at cannabinoid receptors, particularly CB1 receptors. Studies have shown that analogs with similar structures can exhibit negative allosteric modulation, which may attenuate drug-seeking behavior in animal models .

Structure-Activity Relationships (SAR)

The presence of specific substituents on the phenyl rings significantly impacts the biological activity of the compound. For instance, halogen substitutions at the 3-position on the phenyl ring have been associated with enhanced potency in CB1 receptor assays. In contrast, substitutions at the 4-position generally yield lower activity .

Case Studies

Case Study 1: Antagonistic Effects on Drug-Seeking Behavior
A study investigated the effects of various urea derivatives, including those related to our compound, on cocaine-seeking behavior in rats. The results demonstrated that certain analogs effectively reduced drug-seeking behaviors, suggesting potential therapeutic applications in addiction treatment .

Case Study 2: Pharmacokinetics and Brain Penetration
In pharmacokinetic studies, compounds with similar structural features showed excellent brain penetration capabilities. For example, a related compound exhibited a brain/plasma ratio of 2.0, indicating significant central nervous system availability . This characteristic is crucial for developing treatments targeting neurological disorders.

Research Findings

Recent findings highlight the importance of electronic properties and steric factors in determining the activity of these compounds. For instance:

  • Electron-donating groups at specific positions can enhance binding affinity and receptor modulation.
  • Methyl substitutions have shown improved potency compared to unsubstituted analogs in various assays.

Q & A

Q. What synthetic strategies are effective for preparing 1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea?

A multi-step synthesis is typically employed. For example, starting from 1-(4-chlorophenyl)-N-methylmethanamine and an oxazolidinone precursor (e.g., (R,S)-3-(4-bromobutyl)-5-phenyloxazolidin-2-one), nucleophilic substitution followed by urea coupling under basic conditions (e.g., triethylamine in dichloromethane) yields the target compound. Reaction optimization, such as controlling temperature and stoichiometry, improves yields (e.g., 70% reported in analogous syntheses) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : For confirming substituent connectivity (e.g., δ 7.52–8.67 ppm for aromatic protons in urea derivatives) .
  • IR spectroscopy : To identify carbonyl stretches (e.g., 1654 cm⁻¹ for urea C=O) .
  • X-ray crystallography : Resolves stereochemistry and confirms solid-state conformation (e.g., Acta Crystallographica reports for related oxazolidinone-urea hybrids) .

Q. How can researchers validate the purity of synthesized batches?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. For microgram-level quantification, protein-dye binding assays (e.g., Bradford assay) may be adapted for urea derivatives if protein interactions are studied .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

  • Enzyme inhibition assays : Test against targets like HIV protease or bacterial enzymes using fluorescence-based methods.
  • Cytotoxicity screening : Use MTT or tetrazolium chloride assays (e.g., 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride) to assess cell viability .

Advanced Research Questions

Q. How can computational docking studies (e.g., AutoDock4) be optimized to predict binding modes with biological targets?

  • Receptor flexibility : Incorporate side-chain flexibility for residues in the binding pocket to account for induced-fit effects .
  • Validation : Cross-docking with known ligands (e.g., HIV protease inhibitors) ensures scoring function reliability. Use grid-based docking for covalent interactions .

Q. How can structural data discrepancies between computational models and experimental results (e.g., X-ray) be resolved?

  • Force field refinement : Adjust parameters for urea and oxazolidinone moieties to better match electron density maps.
  • Solvent effects : Include explicit water molecules in molecular dynamics simulations to mimic crystallographic conditions .

Q. What strategies address contradictions in spectral data during structural elucidation?

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions .
  • Dual crystallography : Compare X-ray data from multiple crystal forms to rule out packing artifacts .

Q. How can structure-activity relationships (SAR) be explored for urea-oxazolidinone hybrids?

  • Analog synthesis : Introduce substituents at the 4-chlorobenzyl or oxazolidinone positions (e.g., fluorine or methoxy groups) .
  • Pharmacophore mapping : Use AI-driven generative chemistry to design analogs with improved target affinity .

Q. What methodologies resolve low yields in urea coupling reactions?

  • Catalyst screening : Test bases like DBU or DMAP to enhance isocyanate-amine reactivity.
  • Protecting groups : Temporarily protect oxazolidinone amines to prevent side reactions .

Q. How can metabolic stability be assessed for preclinical studies?

  • Liver microsome assays : Incubate the compound with rat or human microsomes, followed by LC-MS to identify metabolites (e.g., hydroxylation or glucuronidation) .

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